
1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7Cl2N and a molecular weight of 212.08 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile typically involves the reaction of 3,5-dichlorobenzyl chloride with cyclopropanecarbonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include various substituted cyclopropanecarbonitriles.
Oxidation: Products include carboxylic acids.
Reduction: Products include amines.
Scientific Research Applications
1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
- 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
Uniqueness
1-(3,5-Dichlorophenyl)cyclopropanecarbonitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions enhances its stability and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2H2 |
InChI Key |
FXHPIHGEJHHGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


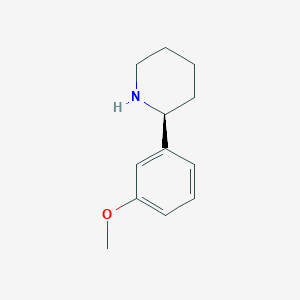
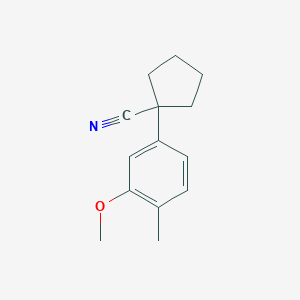
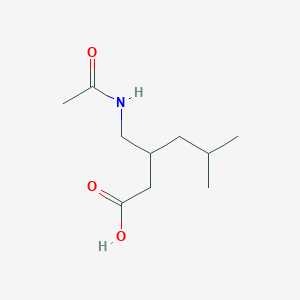
![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)
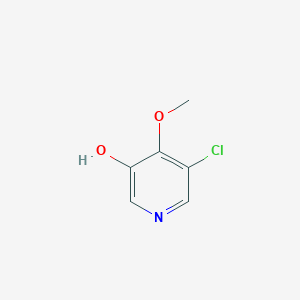

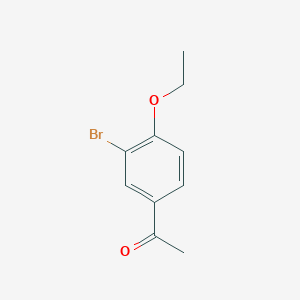



![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)



